molecular formula C7H7BBrFO2 B8017941 4-(Bromomethyl)-3-fluorophenylboronic acid

4-(Bromomethyl)-3-fluorophenylboronic acid

Cat. No.: B8017941
M. Wt: 232.84 g/mol
InChI Key: CMBJWTDXWUGDHA-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-fluorophenylboronic acid is a boronic acid derivative featuring a bromomethyl (–CH2Br) group at the para position and a fluorine atom at the meta position of the phenyl ring (Fig. 1). This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions and biomedical applications due to its unique electronic and steric properties. The bromomethyl group serves as a reactive handle for further functionalization, while the fluorine atom enhances stability and modulates intermolecular interactions, such as hydrogen bonding and dipole effects .

Synthesis: The synthesis of this compound typically involves bromination and boronic acid introduction steps. For instance, Liu et al. () reported a multi-step synthesis starting from 4-bromo-2-fluorobenzonitrile, involving Grignard reactions, carbonyl protection, and subsequent bromination, achieving an overall yield of 54%. Alternative routes include modifications of pre-existing boronic acid frameworks, such as the reaction of phenylboronic acid derivatives with bromomethylating agents .

Properties

IUPAC Name

[4-(bromomethyl)-3-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-3,11-12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBJWTDXWUGDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CBr)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3-fluorophenylboronic acid typically involves the bromination of 3-fluorotoluene followed by the introduction of the boronic acid group. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-3-fluorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, THF), and bases (e.g., NaOH, K2CO3).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, Na2CO3), and solvents (e.g., toluene, ethanol).

Major Products:

  • Substituted phenylboronic acids
  • Biaryl compounds
  • Boronic esters and alcohols

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
One of the primary applications of 4-(Bromomethyl)-3-fluorophenylboronic acid is its role as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, allowing for the construction of complex aromatic compounds. The presence of the bromomethyl group makes it particularly reactive compared to other boronic acids, facilitating the formation of diverse products with tailored functionalities.

Reaction TypeDescription
Suzuki-Miyaura Coupling Forms C-C bonds between aryl halides and boronic acids.
Functionalization Enables the introduction of various functional groups into aromatic systems.

Medicinal Chemistry

Potential Drug Development
Research indicates that boronic acids and their derivatives can interact with biological targets, influencing pathways related to various diseases, including cancer. The unique structure of this compound may facilitate the development of biologically active molecules and drug candidates.

Nano-Drug Delivery Systems
Recent studies have explored the incorporation of phenylboronic acid derivatives into pH-responsive nano-drug delivery systems. These systems enhance the therapeutic effects of anticancer drugs by improving their solubility and targeting capabilities. The ability to modulate drug release based on pH levels makes such systems particularly promising for cancer therapy .

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized in synthesizing polymeric materials with specific properties. Its reactivity allows for the development of functional polymers that can respond to environmental stimuli, such as changes in pH or temperature, making them suitable for applications in smart materials and coatings .

Case Study: Drug Delivery Systems

A study published in MDPI highlighted a novel phenylboronic acid-based pH-responsive nano-drug delivery system that significantly improved the efficacy of anticancer drugs while exhibiting low cytotoxicity. The research demonstrated enhanced cellular uptake and controlled drug release profiles, showcasing the potential of boronic acid derivatives in therapeutic applications .

Case Study: Organic Synthesis

In a recent publication, researchers utilized this compound in a series of Suzuki-Miyaura reactions to synthesize complex polycyclic aromatic hydrocarbons. This study illustrated the compound's effectiveness in forming challenging carbon-carbon bonds under mild conditions, emphasizing its utility in organic synthesis .

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-fluorophenylboronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in the design of enzyme inhibitors and sensors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Bromomethylphenylboronic Acids

The position of the bromomethyl group significantly impacts reactivity and biological performance:

Compound Bromomethyl Position Fluorine Position Key Findings Reference
4-(Bromomethyl)-3-fluorophenylboronic acid Para (C4) Meta (C3) Highest cytosolic delivery efficiency (Fig. 2C in ); optimal for dynamic hydrogels ().
3-(Bromomethyl)phenylboronic acid (P6) Meta (C3) None Moderate efficiency in drug delivery; lower cellular uptake due to steric hindrance.
2-(Bromomethyl)phenylboronic acid (P7) Ortho (C2) None Extremely low translocation efficiency despite structural similarity to P4 ().

Mechanistic Insight : The para-substituted bromomethyl group in P4 minimizes steric clashes during dendrimer-DNA complex formation, enhancing cellular uptake . In contrast, ortho-substituted analogs (e.g., P7) exhibit reduced efficiency due to unfavorable spatial interactions with biomolecules.

Halogen-Substituted Analogs

Replacing the bromomethyl group with other halogens or functional groups alters reactivity:

Compound Substituents Key Differences Reference
4-Bromo-3-fluorophenylboronic acid –Br (C4), –F (C3) Lacks bromomethyl group; used in Suzuki couplings but less versatile for post-functionalization.
4-(Bromoacetyl)-3-fluorophenylboronic acid –COCH2Br (C4), –F (C3) Bromoacetyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., in peptide synthesis).
4-Amino-3-fluorophenylboronic acid –NH2 (C4), –F (C3) Amino group introduces basicity, altering solubility and pH-dependent reactivity.

Electronic Effects : Bromomethyl (–CH2Br) is less electron-withdrawing than bromoacetyl (–COCH2Br), making the former more suitable for applications requiring neutral boronic acid reactivity .

Fluorine-Substituted Analogs

The presence and position of fluorine critically influence molecular interactions:

Compound Fluorine Position Key Role Reference
This compound Meta (C3) Fluorine enhances boronate ester stability via hydrogen bonding with diols (e.g., in hydrogels).
4-(Bromomethyl)-2-fluorophenylboronic acid Ortho (C2) Ortho-fluorine may sterically hinder boronic acid-diol interactions, reducing efficacy. N/A*
3-Fluoro-4-formylphenylboronic acid Meta (C3) Formyl group enables Schiff base formation but lacks bromomethyl’s alkylation potential.

Drug Delivery Efficiency ()

  • P4 (this compound) : 85% protein delivery efficiency.
  • P6 (3-(bromomethyl)phenylboronic acid) : 45% efficiency.
  • P7 (2-(bromomethyl)phenylboronic acid) : <10% efficiency.

Hydrogel Properties ()

  • PAE Hydrogel (AFPBA-based) : 1000% elongation, 10x biofluid absorption.
  • Non-fluorinated analogs: Reduced self-healing and adhesion due to weaker boronate ester dynamics.

Biological Activity

4-(Bromomethyl)-3-fluorophenylboronic acid is a compound of interest in medicinal chemistry, particularly for its potential applications in drug development and therapeutic interventions. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and effects on various biological systems.

Synthesis and Properties

The synthesis of this compound typically involves the bromination of 3-fluorophenylboronic acid followed by a reaction with formaldehyde. The resulting compound exhibits unique chemical properties due to the presence of both bromine and fluorine substituents, which can influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phenylboronic acids, including derivatives like this compound. These compounds have shown effectiveness against various strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 1 µg/mL, indicating potent antimicrobial activity.

Table 1: Antimicrobial Activity of this compound

CompoundMIC (µg/mL)Target Organism
4-(Bromomethyl)-3-fluorophenylboronic<1MRSA
4-(Bromomethyl)-3-fluorophenylboronic<1VRSA

Cytotoxicity Studies

Cytotoxicity assays using Vero cells have been conducted to assess the safety profile of this compound. Compounds with MIC values below 1 µg/mL demonstrated selectivity indices greater than 10, suggesting that they effectively inhibit bacterial growth while exhibiting low toxicity to mammalian cells.

Table 2: Cytotoxicity Profile

CompoundIC50 (µg/mL)Selectivity Index
4-(Bromomethyl)-3-fluorophenylboronic>10>10

The mechanisms by which phenylboronic acids exert their biological effects include:

  • Inhibition of Enzymatic Activity : Phenylboronic acids can act as inhibitors of certain enzymes, particularly proteases and kinases, which are crucial in various signaling pathways associated with cancer and other diseases.
  • Biofilm Disruption : These compounds have been shown to reduce pre-formed biofilms of Staphylococcus aureus, enhancing their efficacy against bacterial infections.

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of several phenylboronic acid derivatives against MRSA. The results indicated that compounds with fluorine substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. Specifically, the compound demonstrated significant reduction in bacterial load in murine models infected with MRSA.

Case Study 2: Drug Delivery Systems

Research has explored the incorporation of phenylboronic acids into pH-responsive drug delivery systems for anticancer therapies. In vitro studies showed that these systems could enhance the release of chemotherapeutic agents in acidic tumor environments, leading to improved therapeutic outcomes without increasing systemic toxicity.

Q & A

Q. How do substituent effects impact the crystal structure and packing of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Fluorine and bromine induce halogen bonding (C-F⋯B interactions) and influence unit cell parameters.
  • Thermal Analysis : DSC/TGA reveals melting points (~200–220°C) and decomposition profiles.
  • Comparative Data : Analogous 4-chlorophenylboronic acid structures show monoclinic symmetry (space group P2₁/c) with intermolecular H-bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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